molecular formula C19H14F2N2O2 B2690416 1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004256-24-9

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2690416
CAS No.: 1004256-24-9
M. Wt: 340.33
InChI Key: ODGIVRSBEHQCGX-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse pharmacological activities, particularly in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the appropriate benzyl and difluorophenyl precursors.

    Cyclization: The key step involves the cyclization of these precursors to form the dihydropyridine ring. This is usually achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of cardiovascular drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, dihydropyridines are known to interact with calcium channels, which can influence cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

Uniqueness

1-benzyl-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the benzyl and difluorophenyl groups, which may confer distinct pharmacological properties compared to other dihydropyridines. These structural differences can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

1-benzyl-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGIVRSBEHQCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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